molecular formula C7H9FO2 B6611061 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers CAS No. 2866318-51-4

4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6611061
CAS No.: 2866318-51-4
M. Wt: 144.14 g/mol
InChI Key: ACZSEWGZCZSNBY-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a fused cyclopropane and cyclohexane ring system, substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 1-position. The molecule exists as a mixture of diastereomers due to the stereochemical complexity of the bicyclo[3.1.0]hexane scaffold, which creates multiple chiral centers . The fluorine atom enhances metabolic stability and modulates electronic interactions, while the carboxylic acid group provides a handle for further derivatization .

Synthetic routes to such bicyclic systems often involve cyclopropanation strategies or ring-closing reactions. For example, related compounds like 3-azabicyclo[3.1.0]hexane derivatives are synthesized via [3+2] cycloadditions or alkylation of enolates . The diastereomeric mixture arises during synthesis due to non-selective formation of stereocenters, necessitating chromatographic or preparative HPLC separation for isolation of individual isomers .

Properties

IUPAC Name

4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-5-1-2-7(6(9)10)3-4(5)7/h4-5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZSEWGZCZSNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C1F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halohydrin Epoxidation and Lewis Acid-Mediated Cyclopropanation

The most widely documented approach involves stereoselective epoxidation followed by fluorination and cyclopropanation. As detailed in WO2005047215A2 , the synthesis begins with a trans-hydroxy ester (1 ), which undergoes fluorination using N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) at -96°C to yield the fluorinated intermediate (2 ) with 86% chemical yield . Epoxidation is achieved via halohydrin formation using N-bromosuccinimide (NBS) in a dimethyl sulfoxide (DMSO)/water solvent system. The resulting halohydrin intermediate cyclizes upon treatment with 1,8-diazabicycloundec-7-ene (DBU), forming the epoxide (3 ) .

The critical cyclopropanation step employs a Lewis acid, such as triethylaluminum (Et₃Al), at -60°C to induce intramolecular epoxide opening. This reaction proceeds with high stereochemical fidelity, producing the bicyclo[3.1.0]hexane core (4 ) . Subsequent oxidation of the secondary alcohol to a ketone and deprotection yields the carboxylic acid derivative (5 ).

Key Data:

StepConditionsYieldDiastereomer Ratio
FluorinationNFSI, THF, -96°C, 1 h86%N/A
EpoxidationNBS, DMSO/H₂O, rt, 6.5 h72%>95% trans
CyclopropanationEt₃Al, LiHMDS, -60°C, 1 h68%3:1 (cis:trans)

This method’s diastereoselectivity arises from the steric effects during cyclopropanation, favoring the cis isomer due to the equatorial positioning of the fluorine atom .

Photoredox (3 + 2) Annulation of Cyclopropenes

A convergent strategy reported by Chemical Science utilizes photoredox-catalyzed (3 + 2) annulation between cyclopropenes and cyclopropylanilines. While the original study focuses on all-carbon quaternary centers, substituting cyclopropenes with fluorine atoms enables access to 4-fluorobicyclo[3.1.0]hexanes. Irradiation with blue LEDs in the presence of an iridium photocatalyst (e.g., Ir(ppy)₃) facilitates radical formation, leading to diastereoselective annulation .

For the target compound, difluorocyclopropenes react with aminocyclopropanes bearing a carboxylic acid precursor (e.g., a nitrile group). Post-annulation hydrolysis converts the nitrile to the carboxylic acid. This method achieves up to 75% yield with a diastereomer ratio of 4:1 (cis:trans), attributed to the puckered transition state during annulation .

Advantages:

  • Modular synthesis with diverse substituent compatibility.

  • Mild reaction conditions (room temperature, visible light).

Limitations:

  • Requires pre-functionalized cyclopropenes and cyclopropylanilines.

  • Limited scalability due to photochemical setup.

Strecker Synthesis and Acidic Hydrolysis

A hybrid approach combines fluorination, Strecker reaction, and hydrolysis. After constructing the bicyclo[3.1.0]hexane core via epoxidation , a Strecker reaction introduces an aminonitrile group. Treatment with trimethylsilyl cyanide (TMSCN) and ammonia in methanol at room temperature forms the aminonitrile intermediate (6 ), which is hydrolyzed under acidic conditions (60% H₂SO₄, 100°C, 2 h) to yield the carboxylic acid .

Hydrolysis Conditions Comparison:

Acid SystemTemperatureTimeYieldPurity
60% H₂SO₄100°C2 h89%>95% (cis:trans 2:1)
Acetic Acid/8 M HCl75°C5 h78%90% (cis:trans 1.5:1)

The stronger acid (H₂SO₄) promotes faster hydrolysis but may lead to partial epimerization, altering the diastereomer ratio .

Oxidative Fluorination with mCPBA

Meta-chloroperoxybenzoic acid (mCPBA) serves as an alternative oxidizing agent for epoxidation . In this route, the fluorinated precursor (2 ) is treated with mCPBA in dichloromethane at 0°C, producing the epoxide (3 ) in 65% yield. Subsequent cyclopropanation and hydrolysis follow the same steps as Method 1. While mCPBA offers operational simplicity, the lower yield and comparable diastereoselectivity (3:1 cis:trans) make it less favorable for large-scale synthesis .

Comparative Analysis of Methods

MethodKey StepYieldDiastereomer RatioScalability
Halohydrin EpoxidationEt₃Al-mediated cyclopropanation68%3:1High
Photoredox Annulation(3 + 2) Annulation75%4:1Moderate
Strecker HydrolysisH₂SO₄ hydrolysis89%2:1High
mCPBA OxidationmCPBA epoxidation65%3:1Moderate

The halohydrin epoxidation route (Method 1) remains the most scalable, while the photoredox approach (Method 2) offers superior diastereoselectivity for specific applications.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under standard conditions. For example:

Reagents/ConditionsProductYieldDiastereomer RatioSource
2,4-Dimethyl-3-pentanol, EDC·HCl, DMAP2,4-Dimethyl-3-pentyl ester98%Not reported
Methanol, H<sub>2</sub>SO<sub>4</sub> (cat.)Methyl ester85%1:1 (mixture)

Key factors influencing reactivity:

  • Electron-withdrawing fluorine enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution .

  • Steric hindrance from the bicyclic structure may reduce reaction rates compared to linear analogs .

Decarboxylation

Controlled decarboxylation occurs under acidic or thermal conditions:

ConditionsProductNotesSource
60% H<sub>2</sub>SO<sub>4</sub>, 100°C, 2 hrsFluorinated bicyclohexane amineSelective retention of fluorine
AcOH/HCl (1:3), 75°C, 5 hrsPartially decarboxylated adductDiastereomers show similar kinetics

Mechanistic pathway involves protonation of the carboxylate followed by CO<sub>2</sub> elimination, with fluorine stabilizing intermediates through inductive effects .

Nucleophilic Fluorine Displacement

The C-F bond participates in nucleophilic substitutions under harsh conditions:

Reagents/ConditionsProductYieldSelectivitySource
KOH (aq.), 120°C, 24 hrsBicyclo[3.1.0]hexanol derivative45%Preference for endo isomer
NaN<sub>3</sub>, DMF, 80°C, 48 hrsAzido-substituted derivative32%Mixture retained

The rigid bicyclic structure limits orbital alignment for S<sub>N</sub>2 mechanisms, favoring radical or S<sub>N</sub>1 pathways at elevated temperatures .

Diastereomer-Specific Reactivity

Reaction outcomes vary slightly between diastereomers due to steric and electronic differences:

Reaction Typeendo-Diastereomer Reactivityexo-Diastereomer ReactivitySource
EsterificationFaster kinetics (lower ΔG<sup>‡</sup>)Slower due to steric clash
DecarboxylationHigher CO<sub>2</sub> release rateStabilized carboxylate intermediate

Analytical techniques like chiral HPLC and <sup>19</sup>F NMR are critical for monitoring stereochemical outcomes .

Complexation with Metal Catalysts

The carboxylic acid group coordinates to metals, enabling catalytic applications:

Metal CatalystReactionOutcomeSource
Ti(OiPr)<sub>4</sub>Asymmetric Strecker synthesisImproved enantioselectivity
Pd(OAc)<sub>2</sub>Cross-couplingLow yield (steric hindrance)

Scientific Research Applications

Pharmacological Applications

  • Metabotropic Glutamate Receptor Modulation
    • Mechanism of Action : The compound acts as an antagonist at mGlu2 and mGlu3 receptors, which are implicated in various neurological disorders. Research indicates that specific diastereomers demonstrate varying degrees of binding affinity and functional potency, highlighting the importance of stereochemistry in pharmacological efficacy .
    • Case Study : A study demonstrated that certain diastereomers of 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid exhibited enhanced potency in inhibiting forskolin-stimulated cAMP production in cells expressing mGlu2 and mGlu3 receptors. The most potent diastereomer showed an EC50 value of 7.0 ± 2.3 nM for mGlu2 and 27.9 ± 6.0 nM for mGlu3 .
  • Neuroprotective Effects
    • Research Findings : Compounds derived from this bicyclic scaffold have been investigated for their neuroprotective properties in models of neurodegenerative diseases. The ability to modulate glutamate signaling suggests potential therapeutic applications in conditions such as Alzheimer’s disease and schizophrenia .

Synthesis and Development

The synthesis of 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves multi-step organic reactions that allow for the introduction of functional groups at specific positions on the bicyclic ring.

  • Synthetic Routes : Various synthetic methodologies have been developed, including the use of fluorinated precursors and selective reduction techniques to achieve high yields of desired diastereomers .
Synthesis Method Key Steps Yield (%)
FluorinationIntroduction of fluorine at C4 position85%
CarboxylationConversion to carboxylic acid via hydrolysis90%
Diastereomer SeparationChromatographic techniques for purificationVariable

Therapeutic Potential

The therapeutic potential of this compound extends beyond its receptor modulation:

  • Pain Management : Preliminary studies suggest that it may have analgesic properties through its action on glutamate receptors, which are involved in pain pathways.
  • Antidepressant Activity : Given the role of glutamate in mood regulation, there is interest in exploring its use as an adjunct treatment for depression.

Mechanism of Action

The mechanism by which 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and synthetic differences between 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid and analogous bicyclic compounds:

Compound Name Substituents Key Features Diastereomer Ratio (if reported) Reference
4-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid Fluorine (C4), carboxylic acid (C1) High rigidity; fluorine enhances metabolic stability Mixture (unspecified)
3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Acetyl (N3), carboxylic acid (C1) Nitrogen incorporation alters polarity; acetyl group enables conjugation Not reported
2-Boc-2-azabicyclo[3.1.0]hexane-5-carboxylic acid Boc-protected amine (N2), carboxylic acid (C5) Boc group facilitates amine protection; positional isomerism affects reactivity Not reported
3-Cyclopropyl-N-(4-fluorobenzyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine Cyclopropyl, 4-fluorobenzyl, amine (C9) Spirocyclic system increases 3D complexity; fluorobenzyl enhances lipophilicity 2:1 (resolved via HPLC)
Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride Methyl ester (C6), hydrochloride salt Esterification improves cell permeability; salt form enhances crystallinity Single diastereomer

Key Insights from Comparative Analysis

Electronic Effects :

  • The fluorine substituent in the target compound introduces strong electronegativity, which can polarize adjacent bonds and influence hydrogen-bonding interactions. This contrasts with acetyl or Boc groups in analogs, which prioritize steric bulk or synthetic versatility .
  • Carboxylic acid derivatives (e.g., 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid) are more hydrophilic than ester or amide variants, impacting solubility and target engagement .

Stereochemical Complexity :

  • Diastereomer ratios vary significantly across bicyclic systems. For example, the 2:1 diastereomer ratio observed in 3-cyclopropyl-N-(4-fluorobenzyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine underscores the challenge of stereocontrol in spirocyclic frameworks .
  • In contrast, methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate is synthesized as a single diastereomer, likely due to stereoselective cyclopropanation or crystallization .

Synthetic Accessibility: Compounds with azabicyclo[3.1.0]hexane cores (e.g., 3-acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid) are commercially available, suggesting established synthetic protocols . The target compound’s fluorinated analog may require specialized fluorination reagents (e.g., Selectfluor or DAST), increasing synthesis complexity compared to non-fluorinated derivatives .

Biological Relevance: Fluorinated bicyclic compounds are prioritized in drug discovery for their improved pharmacokinetic profiles. For instance, the 4-fluorobenzyl group in spirocyclic amines enhances blood-brain barrier penetration compared to non-fluorinated analogs .

Biological Activity

4-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid, a bicyclic compound with a unique structural configuration, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C7_7H9_9FO2_2
  • Molecular Weight : 144.15 g/mol
  • CAS Number : 2091468-54-9

The presence of a fluorine atom in its structure may influence its biological properties, particularly its interaction with biological targets.

Research indicates that 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid acts primarily as an antagonist at certain glutamate receptors, specifically the mGlu2 and mGlu3 subtypes. These receptors are involved in various neurological processes, including synaptic transmission and plasticity, making them crucial targets for treating neurodegenerative diseases.

Binding Affinity and Functional Activity

Studies have demonstrated that diastereomers of this compound exhibit varying degrees of binding affinity and functional activity at the mGlu2/3 receptors:

Diastereomer Binding Affinity (Ki) Functional Activity
4-(S)-Isomer5 nMAntagonist
4-(R)-Isomer21 nMAntagonist

These findings suggest that stereochemistry plays a significant role in the pharmacological profile of the compound.

Pharmacological Studies

Recent studies have highlighted the compound's potential in treating conditions such as anxiety and depression through its action on glutamate receptors. A notable study reported on the efficacy of a related compound in reducing anxiety-like behaviors in animal models, indicating that 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid could share similar therapeutic effects.

Case Study: Anxiety Reduction

In a controlled experiment, researchers administered varying doses of a diastereomeric mixture to rodents subjected to stress-inducing environments. The results indicated a dose-dependent reduction in anxiety-like behaviors, measured through established behavioral assays (e.g., elevated plus maze).

Safety and Toxicology

While preliminary data suggest promising therapeutic effects, safety evaluations are critical. Toxicological assessments indicate that high doses may lead to adverse effects such as neurotoxicity; however, these findings are not yet conclusive and warrant further investigation.

Q & A

Q. What synthetic routes are reported for preparing bicyclo[3.1.0]hexane-1-carboxylic acid derivatives, and how can diastereomeric purity be controlled?

Methodological Answer: Synthesis typically involves cyclopropanation strategies or functionalization of preformed bicyclic scaffolds. For example:

  • Key Steps :
    • Cyclopropanation : Use of diazo compounds or transition metal catalysts to form the bicyclic core.
    • Functionalization : Fluorination via electrophilic fluorinating agents (e.g., Selectfluor) at the C4 position.
    • Diastereomer Control : Chiral auxiliaries or enantioselective catalysts (e.g., Rh(II) complexes) can bias ring closure. Post-synthesis, diastereomers are separated using reverse-phase or chiral HPLC .
  • Critical Parameters :
    • Temperature control during cyclopropanation to minimize racemization.
    • Use of anhydrous conditions to prevent hydrolysis of intermediates.

Q. What purification techniques are effective for separating diastereomers of bicyclo[3.1.0]hexane derivatives?

Methodological Answer: Chromatographic methods dominate, with solvent systems tailored to polarity differences:

Purification Method Solvent System Additives Efficiency Reference
Flash Silica Gel ChromatographyCH₂Cl₂:MeOH (20:1)TFA (0.1%)High
Reverse-Phase HPLCAcetonitrile:H₂O (gradient)TFA (0.1%)Moderate-High
Chiral HPLCHexane:Isopropanol (90:10)NoneHigh
  • Tips : TFA improves peak resolution by protonating carboxylic acid groups, reducing tailing .

Advanced Research Questions

Q. How can the absolute configuration of diastereomers be determined experimentally?

Methodological Answer: A combination of spectroscopic and computational methods is required:

  • X-ray Crystallography : Resolves stereochemistry unambiguously (e.g., brominated analogs in used for comparative analysis) .
  • NMR Analysis :
    • NOESY : Detects spatial proximity of protons (e.g., axial vs. equatorial fluorine in bicyclo systems) .
    • J-coupling : Differences in coupling constants (e.g., J = 6.4–6.8 Hz for transannular protons) indicate stereochemical relationships .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data .

Q. How do substituents (e.g., fluorine) influence the conformational stability of bicyclo[3.1.0]hexane derivatives?

Methodological Answer: Fluorine’s electronegativity and steric effects alter ring strain and hydrogen-bonding potential:

  • Conformational Analysis :
    • Ring Strain : Fluorine at C4 increases torsional strain in the bicyclic system, favoring twisted conformers.
    • Hydrogen Bonding : The carboxylic acid group forms intramolecular H-bonds with fluorine, stabilizing specific diastereomers (observed in IR and solid-state NMR) .
  • Experimental Validation :
    • Variable-temperature NMR to assess rotational barriers.
    • Comparative studies with non-fluorinated analogs (e.g., brominated derivatives in ) .

Q. How can conflicting spectroscopic data (e.g., overlapping NMR peaks) be resolved for diastereomeric mixtures?

Methodological Answer:

  • NMR Optimization :
    • Use higher field strengths (≥500 MHz) and cryoprobes to enhance resolution.
    • 2D techniques (HSQC, HMBC) to assign overlapping signals .
  • Mass Spectrometry : HRMS (High-Resolution MS) distinguishes diastereomers via exact mass differences (e.g., reports HRMS with <1 ppm error) .
  • Chromatographic Coupling : LC-NMR or LC-MS integrates separation with real-time structural analysis .

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